(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Overview
Description
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is a complex organic compound featuring a benzodioxin ring fused with an amino acid derivative
Scientific Research Applications
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a valuable tool for probing biological systems and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of anti-tumor and anti-viral research
Industry: The compound’s unique properties are utilized in the development of new materials and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Enzymatic synthesis using engineered enzymes, such as Candida antarctica lipase B, has been explored to achieve high enantioselectivity and efficiency . This method is particularly advantageous for producing chiral compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the formamido group or the benzodioxin ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formamido group or the benzodioxin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Mechanism of Action
The mechanism by which (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and amino acid conjugates, such as:
- 2,3-dihydro-1,4-benzodioxane
- N-substituted benzodioxin derivatives
- Benzofuran derivatives
Uniqueness
What sets (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid apart is its specific combination of a benzodioxin ring with an amino acid derivative, providing unique structural and functional properties. This combination enhances its potential for selective interactions with biological targets and its versatility in chemical synthesis .
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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